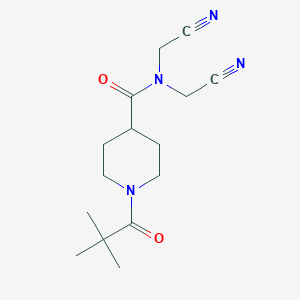

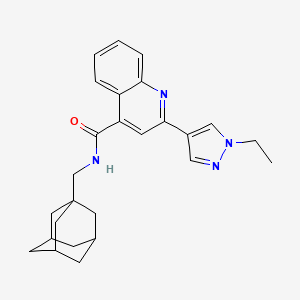

N-(1-adamantylmethyl)-2-(1-ethyl-1H-pyrazol-4-yl)-4-quinolinecarboxamide

説明

Synthesis Analysis

The synthesis of related compounds often involves multi-step organic reactions, including acylation, alkylation, and cyclization processes. For instance, compounds within this family, such as quinoline derivatives, have been synthesized through methods that may include the formation of C-C and C-N bonds via heteroannulation processes or Claisen–Schmidt condensation reactions (Deng et al., 2016; Prasath et al., 2015).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by NMR spectroscopy and X-ray crystallography, revealing details about the arrangement of atoms and bonds within the molecule. Studies on similar compounds have shown structures with restricted rotation around bonds and detailed configurations of substituents, which are critical for understanding their chemical reactivity and interactions with biological targets (Heydenreich et al., 2005).

Chemical Reactions and Properties

The chemical reactions involving such molecules can include various functional group transformations, such as acylation and alkylation, which modify the molecule's properties and enhance its biological activity. For example, the synthesis and reactivity of quinoline derivatives often explore their potential as antimicrobial agents, leveraging the aromatic quinoline core as a structural motif for drug design (Holla et al., 2006).

科学的研究の応用

Synthesis and Cytotoxic Activity

N-(1-Adamantylmethyl)-2-(1-ethyl-1H-pyrazol-4-yl)-4-quinolinecarboxamide and its derivatives have been studied for their synthesis and potential cytotoxic activities. For instance, carboxamide derivatives of benzo[b][1,6]naphthyridines showed potent cytotoxicity against murine P388 leukemia, Lewis lung carcinoma (LLTC), and human Jurkat leukemia cell lines, indicating their potential in cancer treatment (Deady et al., 2003).

ATM Kinase Inhibition

Quinoline carboxamides, including structures similar to N-(1-adamantylmethyl)-2-(1-ethyl-1H-pyrazol-4-yl)-4-quinolinecarboxamide, have been identified as potent and selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase. These inhibitors have demonstrated efficacy in combination with DNA strand break-inducing agents in disease-relevant models, suggesting their use in targeted cancer therapies (Degorce et al., 2016).

Antimicrobial Applications

Several derivatives of pyrazolo[3,4-d]pyrimidine, a structure related to N-(1-adamantylmethyl)-2-(1-ethyl-1H-pyrazol-4-yl)-4-quinolinecarboxamide, have been synthesized and screened for their antimicrobial activity. These compounds have shown potential as antibacterial and antifungal agents (Holla et al., 2006).

Antiviral Activity

Adamantyl-substituted compounds, including structures akin to N-(1-adamantylmethyl)-2-(1-ethyl-1H-pyrazol-4-yl)-4-quinolinecarboxamide, have been investigated for their antiviral activities. Notably, some of these compounds exhibited significant activity against smallpox vaccine virus, suggesting potential applications in antiviral therapies (Moiseev et al., 2012).

Inhibitory Effects in Corrosion

Carboxamide derivatives, including quinoline and pyrazine carboxamides, have shown promising results as corrosion inhibitors for mild steel in acidic environments. This suggests potential applications in material science and industrial maintenance (Erami et al., 2019).

Light-Emitting Diodes

Pyrazoloquinolines, closely related to N-(1-adamantylmethyl)-2-(1-ethyl-1H-pyrazol-4-yl)-4-quinolinecarboxamide, have been used as emitting materials in organic light-emitting diodes (OLEDs). This demonstrates their potential in the field of electronics and display technologies (and et al., 2001).

特性

IUPAC Name |

N-(1-adamantylmethyl)-2-(1-ethylpyrazol-4-yl)quinoline-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30N4O/c1-2-30-15-20(14-28-30)24-10-22(21-5-3-4-6-23(21)29-24)25(31)27-16-26-11-17-7-18(12-26)9-19(8-17)13-26/h3-6,10,14-15,17-19H,2,7-9,11-13,16H2,1H3,(H,27,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJOPKGIBYDPGAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC45CC6CC(C4)CC(C6)C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N~4~-(1-Adamantylmethyl)-2-(1-ethyl-1H-pyrazol-4-YL)-4-quinolinecarboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-methyl-2-nitro-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide](/img/structure/B4578994.png)

![N-{2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-N'-1-naphthylurea](/img/structure/B4579010.png)

![2-[4-chloro-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl]-4-(4-chlorophenyl)-1,3-thiazole](/img/structure/B4579014.png)

![N-{2-[(4-fluoro-2-methylphenyl)amino]-1-methyl-2-oxoethyl}benzamide](/img/structure/B4579020.png)

![3-[(2-chloro-4-fluorobenzyl)thio]-4-isopropyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole](/img/structure/B4579028.png)

![3-ethyl-1-methyl-5-{4-[(3-nitrobenzyl)oxy]benzylidene}-2-thioxo-4-imidazolidinone](/img/structure/B4579053.png)

![4-(4-chlorobenzyl)-5-[4-(diethylamino)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4579058.png)

![N-(4-bromo-3-chlorophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B4579068.png)